5-Chloro-1-ethyl-3-vinyl-1H-pyrazole

Synthetic methodology Heterocyclic chemistry Pyrazole synthesis

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CAS: 1278588-27-4) is a substituted pyrazole derivative with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. The compound features three functional substituents: a chlorine atom at the 5-position, an ethyl group at the 1-position, and a vinyl group at the 3-position.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B11917765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C=C)Cl
InChIInChI=1S/C7H9ClN2/c1-3-6-5-7(8)10(4-2)9-6/h3,5H,1,4H2,2H3
InChIKeyYNYNWJQYLZWJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: Key Physicochemical Identity for Pyrazole-Based Scaffold Selection


5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CAS: 1278588-27-4) is a substituted pyrazole derivative with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . The compound features three functional substituents: a chlorine atom at the 5-position, an ethyl group at the 1-position, and a vinyl group at the 3-position. Pyrazole scaffolds are broadly utilized in medicinal chemistry and agrochemical development due to their favorable pharmacokinetic properties, including improved metabolic stability and lipophilicity relative to phenol-based bioisosteres .

Why 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Cannot Be Replaced by Unsubstituted or 1-Ethyl-5-chloro Pyrazole Analogs


Generic substitution among pyrazole analogs is not viable because the combination of the 3-vinyl group, 5-chloro substitution, and N1-ethyl group confers a distinct reactivity and physicochemical profile that diverges from close structural analogs. The vinyl group at the 3-position introduces a site for cycloaddition, polymerization, and transition-metal-catalyzed cross-coupling reactions that is absent in unsubstituted pyrazoles or 5-chloro-1-ethyl-1H-pyrazole (CAS: 1427020-01-6, MW: 130.57) [1]. Simultaneously, the presence of the chlorine substituent modifies electron density and facilitates nucleophilic aromatic substitution, while the ethyl group modulates lipophilicity. The LogP value for 5-chloro-1-ethyl-3-vinyl-1H-pyrazole is approximately 2.2 , which differs from the LogP of unsubstituted 3-vinyl-1H-pyrazole (MW: 94.11). This combination of reactivity and lipophilicity means that substituting with an analog lacking any of these three substituents will alter downstream reaction outcomes and biological partitioning behavior.

Comparative Evidence Guide: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole vs. Structural Analogs


Synthetic Access via Dehydrohalogenation from 5-Chloro-3-(1-chloroethyl)-1-ethylpyrazole Precursor

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole can be obtained via dehydrohalogenation of 5-chloro-3-(1-chloroethyl)-1-ethylpyrazole (CAS 1278588-16-1) using triethylamine in diethyl ether and N,N-dimethylformamide over a reaction time of 6.0 hours [1]. This route stems from the heterocyclization of 1,1-dichloro-4-halo-1-alken-3-ones with hydrazines, followed by dehydrohalogenation to yield 5-chloro-3-alkenylpyrazoles [1]. In contrast, 5-chloro-1-ethyl-1H-pyrazole (CAS 1427020-01-6) lacks the vinyl group and thus cannot undergo analogous dehydrohalogenation to install a vinyl moiety, making it unsuitable for applications requiring vinyl-functionalized pyrazole intermediates .

Synthetic methodology Heterocyclic chemistry Pyrazole synthesis

Lipophilicity Comparison: LogP of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole vs. Unsubstituted 3-Vinyl-1H-pyrazole

The calculated octanol-water partition coefficient (LogP) for 5-chloro-1-ethyl-3-vinyl-1H-pyrazole is 2.1994 . In comparison, the unsubstituted 3-vinyl-1H-pyrazole (CAS 4156-28-9, MW 94.11) lacks both the 5-chloro and 1-ethyl substituents, resulting in a lower LogP value and distinct partitioning behavior. The increased LogP of 5-chloro-1-ethyl-3-vinyl-1H-pyrazole reflects the combined lipophilic contributions of the chloro and ethyl substituents, which enhance membrane permeability and alter compound distribution in biological or biphasic reaction systems relative to the unsubstituted analog.

Physicochemical property LogP Drug-likeness

Vinyl Group Reactivity Profile: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole vs. 5-Chloro-1-ethyl-1H-pyrazole

Vinylpyrazoles, including 5-chloro-1-ethyl-3-vinyl-1H-pyrazole, serve as versatile building blocks for cycloaddition reactions (e.g., Diels-Alder), free-radical polymerization, halogenation/hydrohalogenation, and transition-metal-catalyzed cross-coupling reactions [1]. Under microwave irradiation and solvent-free conditions, vinylpyrazoles undergo Diels-Alder cycloadditions within 6-30 minutes [2]. In contrast, 5-chloro-1-ethyl-1H-pyrazole (CAS 1427020-01-6) lacks the vinyl group entirely and cannot participate in these transformations .

Cycloaddition Polymerization Cross-coupling

Commercially Available Purity Levels: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole vs. Comparable Pyrazole Derivatives

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is commercially available at ≥98% purity (NLT 98%) from multiple suppliers, with ISO-certified production suitable for global pharmaceutical R&D and quality control applications . In comparison, 5-chloro-1-ethyl-1H-pyrazole is offered at 95%+ purity from certain vendors . For procurement purposes, the higher guaranteed purity specification of the 3-vinyl analog provides greater confidence in batch-to-batch consistency for sensitive research applications.

Procurement Purity specification Quality control

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Comparison

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole has a calculated Topological Polar Surface Area (TPSA) of 17.82 Ų, with 0 hydrogen bond donors and 1 hydrogen bond acceptor . This profile contrasts with unsubstituted 3-vinyl-1H-pyrazole, which contains an N-H hydrogen bond donor (1 donor, 2 acceptors) and would exhibit higher TPSA and different hydrogen bonding capacity. The absence of an N-H donor in 5-chloro-1-ethyl-3-vinyl-1H-pyrazole reduces its potential for intermolecular hydrogen bonding and alters its solubility and membrane permeability characteristics.

Drug-likeness ADME Physicochemical property

Recommended Research Applications for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Based on Evidence


Scaffold for Cycloaddition and Cross-Coupling Chemistry in Complex Molecule Synthesis

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole provides a vinyl handle that enables participation in Diels-Alder cycloadditions, free-radical polymerization, and transition-metal-catalyzed cross-coupling reactions [1]. In contrast, 5-chloro-1-ethyl-1H-pyrazole lacks this vinyl group and cannot participate in these transformations. Researchers constructing fused heterocyclic systems or polymer-incorporated pyrazole scaffolds should select the 3-vinyl-substituted compound as the sole viable starting material among this analog set.

Lipophilic Pyrazole Building Block for Medicinal Chemistry Optimization

With a calculated LogP of 2.1994, 5-chloro-1-ethyl-3-vinyl-1H-pyrazole exhibits increased lipophilicity relative to unsubstituted 3-vinyl-1H-pyrazole [1]. This LogP value places the compound within the optimal range for blood-brain barrier penetration and membrane permeability. Medicinal chemistry programs seeking a pyrazole scaffold with balanced lipophilicity for CNS-targeted or orally bioavailable candidates should prioritize this derivative over less lipophilic, unsubstituted vinylpyrazoles.

Precursor for Regioselective Synthesis of 5-Chloro-3-alkenylpyrazoles via Dehydrohalogenation

The established synthetic route to 5-chloro-1-ethyl-3-vinyl-1H-pyrazole via dehydrohalogenation of 5-chloro-3-(1-chloroethyl)-1-ethylpyrazole using triethylamine in Et2O/DMF over 6 hours [1] provides a reliable method for preparing this compound. More broadly, this heterocyclization-dehydrohalogenation sequence enables access to the 5-chloro-3-alkenylpyrazole class, making the target compound a representative member for methodology development in pyrazole synthesis research.

High-Purity Intermediate for Pharmaceutical R&D and Quality Control

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is commercially available at ≥98% purity (NLT 98%) from ISO-certified suppliers, compared to 95%+ purity specifications for 5-chloro-1-ethyl-1H-pyrazole [1]. For pharmaceutical research applications requiring stringent purity specifications—including analytical method validation, impurity profiling, and biological assay reproducibility—the higher purity grade of the 3-vinyl analog provides greater experimental confidence.

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